molecular formula C9H9N5 B11735055 5-Methyl-1-benzalamino-tetrazole

5-Methyl-1-benzalamino-tetrazole

Cat. No.: B11735055
M. Wt: 187.20 g/mol
InChI Key: WPEIMSRVCICHJM-UHFFFAOYSA-N
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Description

5-Methyl-1-benzalamino-tetrazole: is a heterocyclic compound characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound is part of the tetrazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science . The molecular formula of this compound is C9H9N5, and it has a molecular weight of 187.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-benzalamino-tetrazole typically involves the reaction of benzaldehyde hydrazone with triethyl orthoacetate in the presence of sodium azide and acetic acid. The reaction is carried out at a temperature of 80°C for approximately 2.5 hours . This method yields the desired compound with a moderate yield of around 21% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-benzalamino-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tetrazole ring allows for substitution reactions, where different substituents can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry: 5-Methyl-1-benzalamino-tetrazole is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, tetrazole derivatives, including this compound, are studied for their potential as enzyme inhibitors and bioactive molecules .

Medicine: Tetrazole compounds are known for their pharmacological activities, including antibacterial, antifungal, and anticancer properties. This compound is explored for its potential therapeutic applications .

Industry: The compound finds applications in the development of new materials, including polymers and explosives, due to its stability and reactivity .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-1-benzalamino-tetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-methyltetrazol-1-yl)-1-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c1-8-11-12-13-14(8)10-7-9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEIMSRVCICHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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